

2-Hydroxy Imipramine-d6 as a Metabolite of Imipramine: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy Imipramine-d6

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This technical guide provides an in-depth overview of **2-Hydroxy Imipramine-d6**, a key metabolite of the tricyclic antidepressant Imipramine. The document details the metabolic pathways, presents quantitative data, outlines experimental protocols for its analysis, and discusses the critical role of its deuterated form in modern bioanalytical assays.

Introduction to Imipramine Metabolism

Imipramine, a tertiary amine tricyclic antidepressant, undergoes extensive hepatic metabolism primarily through two major pathways: N-demethylation and hydroxylation.^[1] N-demethylation, mainly mediated by cytochrome P450 enzymes CYP2C19, CYP1A2, and CYP3A4, leads to the formation of its principal active metabolite, desipramine.^{[2][3][4]} Both imipramine and desipramine are then subject to hydroxylation, a reaction predominantly catalyzed by CYP2D6, resulting in the formation of hydroxylated metabolites such as 2-hydroxyimipramine and 2-hydroxydesipramine.^{[2][3][5]} These hydroxylated metabolites are pharmacologically active.^[6] ^[7]

2-Hydroxyimipramine is a significant metabolite, and its formation can be influenced by genetic polymorphisms of the CYP2D6 enzyme.^[5] Understanding the pharmacokinetics of 2-hydroxyimipramine is crucial for comprehending the overall therapeutic and toxicological profile of imipramine.

Quantitative Data on Imipramine and its Metabolites

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of imipramine and its metabolites.

Table 1: Metabolic Profile of Imipramine in Human Liver Microsomes

Metabolite	Percentage of Total Metabolites	Reference
N-desmethylimipramine (Desipramine)	84%	[8]
2-hydroxyimipramine	10%	[8]
10-hydroxyimipramine	6%	[8]

Table 2: Pharmacokinetic Parameters of Imipramine and 2-Hydroxyimipramine

Parameter	Imipramine	2-Hydroxyimipramine	Reference
Half-life (t _{1/2})	6 - 18 hours	7.07 - 10.12 hours	[9][10]
Volume of Distribution (Vd)	Larger	Smaller	[11]
Total Body Clearance (unbound drug)	-	1.51 L/hr/kg (Controls)	[9]
3.12 L/hr/kg (Alcoholics)	[9]		
Fraction Unbound to Plasma Protein	-	36.4% (Controls)	[9]
29.8% (Alcoholics)	[9]		

Table 3: Steady-State Plasma Concentration Ratios of Imipramine Metabolites

Metabolite Ratio	Mean Value	Reference
2-OH-imipramine / imipramine	0.24	[12][13]
2-OH-desipramine / desipramine	0.50 - 0.56	[12][13]
Desipramine / imipramine	1.88	[13]

The Role of 2-Hydroxy Imipramine-d6 in Bioanalysis

Stable isotope-labeled (SIL) internal standards are crucial for accurate and reproducible quantification in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[14][15][16] **2-Hydroxy Imipramine-d6** is the deuterated analog of 2-hydroxyimipramine and serves as an ideal internal standard in pharmacokinetic and metabolism studies of imipramine.[17][18]

The use of a SIL internal standard that co-elutes with the analyte helps to normalize for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and accurate data.[16][19] Deuterated standards are preferred because they are non-radioactive, chemically stable, and exhibit nearly identical chemical and physical properties to the unlabeled analyte.[14][15]

Experimental Protocols

This section details a representative experimental protocol for the quantitative analysis of imipramine and its metabolites, including 2-hydroxyimipramine, in plasma samples using a deuterated internal standard like **2-Hydroxy Imipramine-d6**. This protocol is a composite based on methodologies described in the cited literature.[6][20][21]

Objective: To quantify the concentration of 2-hydroxyimipramine in human plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with **2-Hydroxy Imipramine-d6** as an internal standard.

Materials:

- Human plasma samples

- **2-Hydroxy Imipramine-d6** (internal standard)
- Imipramine, desipramine, 2-hydroxyimipramine, and 2-hydroxydesipramine analytical standards
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Ammonium formate
- Water, deionized
- Microcentrifuge tubes
- HPLC system coupled with a tandem mass spectrometer (MS/MS)
- Reversed-phase C18 HPLC column

Procedure:

- Sample Preparation (Protein Precipitation):
 1. Pipette 50 μ L of human plasma into a microcentrifuge tube.[21]
 2. Add a known concentration of **2-Hydroxy Imipramine-d6** internal standard solution.
 3. Add 150 μ L of acetonitrile to precipitate plasma proteins.[21]
 4. Vortex the mixture for 1 minute.
 5. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
 6. Carefully transfer the supernatant to a clean autosampler vial for analysis.
- HPLC-MS/MS Analysis:
 1. Chromatographic Conditions:

- Column: Acquity UPLC BEH C18 column (or equivalent).[21]
- Mobile Phase A: 0.1% formic acid and 20 mM ammonium formate in water.[21]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[21]
- Gradient Elution: A suitable gradient program to separate the analytes.
- Flow Rate: 0.4 mL/min.[2]
- Injection Volume: 5-10 μ L.

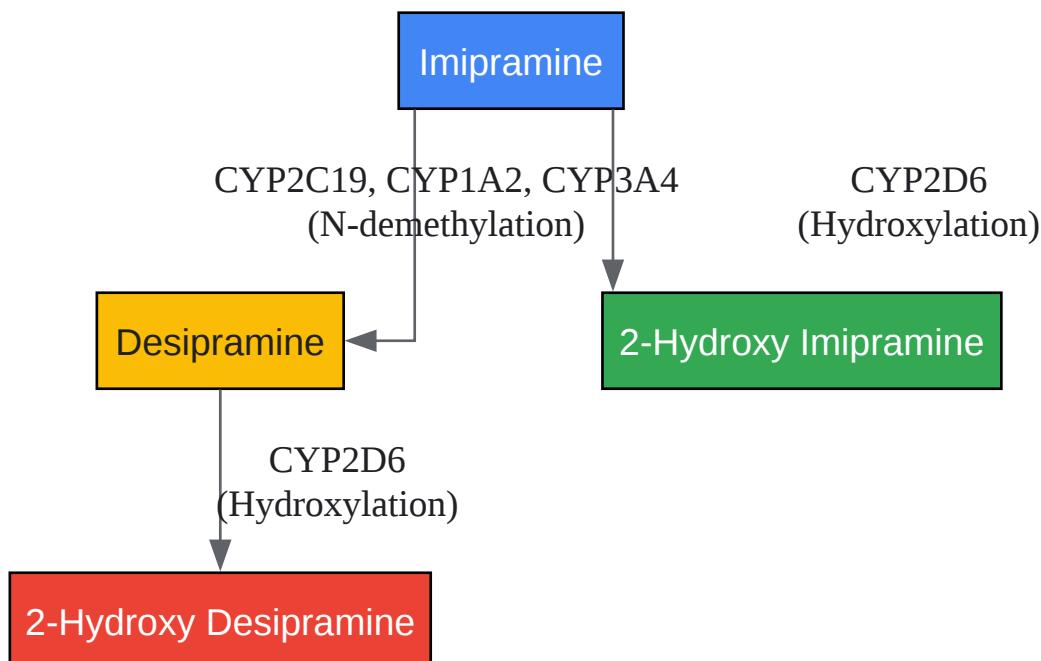
2. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[6]
- Monitor the specific precursor-to-product ion transitions for 2-hydroxyimipramine and **2-Hydroxy Imipramine-d6**.

- Quantification:
 1. Generate a calibration curve by plotting the peak area ratio of the 2-hydroxyimipramine standard to the **2-Hydroxy Imipramine-d6** internal standard against the concentration of the 2-hydroxyimipramine standard.
 2. Calculate the concentration of 2-hydroxyimipramine in the plasma samples by interpolating their peak area ratios from the calibration curve.

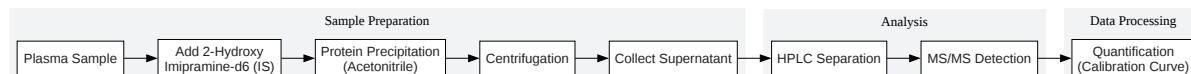
Visualizations

Diagram 1: Metabolic Pathway of Imipramine

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Caption: Metabolic conversion of Imipramine to its major metabolites.

Diagram 2: Experimental Workflow for Metabolite Quantification

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Caption: Workflow for quantifying 2-hydroxyimipramine in plasma.

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